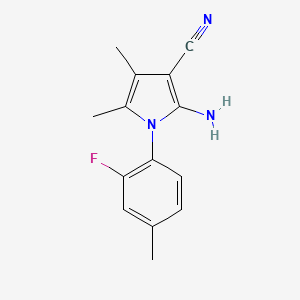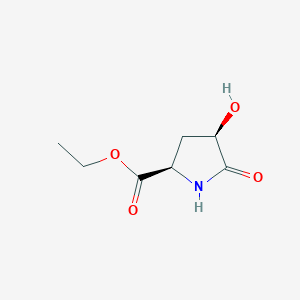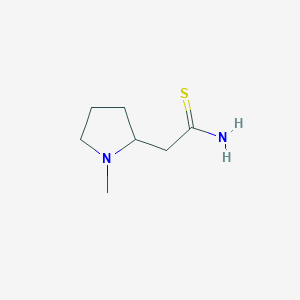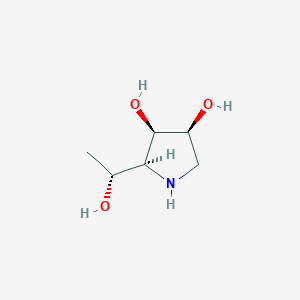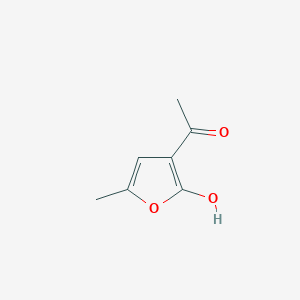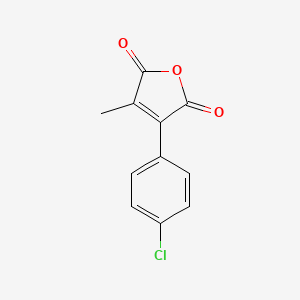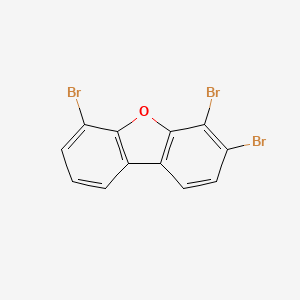
(5-Isopropyl-2-styryloxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Isopropyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a styryl group, and a methanol group attached to the oxazole ring
準備方法
The synthesis of (5-Isopropyl-2-styryloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-styryl-4-isopropyl-1,3-oxazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
(5-Isopropyl-2-styryloxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the styryl group, to form the corresponding saturated derivative.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(5-Isopropyl-2-styryloxazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study biological processes, particularly those involving oxazole-containing molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.
作用機序
The mechanism by which (5-Isopropyl-2-styryloxazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The isopropyl and styryl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
類似化合物との比較
(5-Isopropyl-2-styryloxazol-4-yl)methanol can be compared with other similar compounds, such as:
(5-Methyl-2-styryloxazol-4-yl)methanol: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
(5-Isopropyl-2-phenyl-oxazol-4-yl)methanol: The presence of a phenyl group instead of a styryl group can influence the compound’s chemical properties and applications.
(5-Isopropyl-2-styryloxazol-4-yl)ethanol: The substitution of the methanol group with an ethanol group can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
[2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-11(2)15-13(10-17)16-14(18-15)9-8-12-6-4-3-5-7-12/h3-9,11,17H,10H2,1-2H3/b9-8+ |
InChIキー |
HNIQEGLTRRFWKZ-CMDGGOBGSA-N |
異性体SMILES |
CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |
正規SMILES |
CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
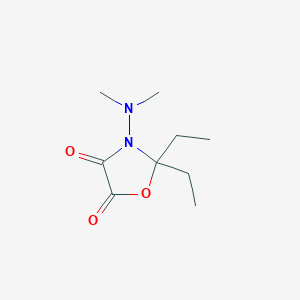
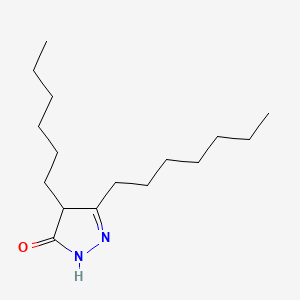

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
